2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride
Overview
Description
2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride is a chemical compound with the molecular formula C10H14N2O . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 441.3±45.0 °C, and its density is predicted to be 1.136±0.06 g/cm3 .Scientific Research Applications
Synthesis and Structure Analysis
Synthesis of Novel Pyrazolopyridin Compounds New 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds were synthesized and their structures were studied in detail. These compounds, synthesized from 2,6-dichloro-4-methylnicotinonitrile, exist as the 3-hydroxy tautomer. One specific compound, 1a, was examined extensively through X-ray diffraction, revealing its intricate molecular structure (Wu et al., 2012).
Molecular Structure of N-Methyl-Pyrrolidine Derivatives The molecular structures of N-1-methyl-6-(pyridin-3-yl)piperidine-2-thione and its nicotine analogue were thoroughly analyzed. These thioanalogues were synthesized using Lawesson’s reagent and their structures were confirmed through various spectroscopic methods including NMR, IR, UV, and mass spectroscopy, and X-ray diffraction. The study highlights the orientation of the pyridine ring and the lengthening of the C-S bond due to electron delocalization in these compounds (Wojciechowska-Nowak et al., 2011).
Crystal Structure of Triprolidinium Compound The triprolidinium cation, part of the compound's name, was studied, and the crystal structure was characterized by various interactions such as N-H⋯O, O-H⋯O, and C-H⋯O. The structure also features π–π interactions, providing insights into the compound's molecular arrangement and stability (Dayananda et al., 2012).
Computational Studies and Thermodynamics
Computational Study of Pyrazole Derivatives A comprehensive computational study was conducted on pyrazole derivatives of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester. This study involved density-functional-theory calculations, including gauge-including atomic orbital methods for calculating NMR nuclear magnetic shielding tensors. The thermodynamic properties of the cyclization of the compounds were investigated, highlighting the stability and potential tautomeric forms of the compounds (Shen et al., 2012).
Properties
IUPAC Name |
2-methyl-6-pyrrolidin-3-yl-1H-pyridin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-7-4-9(13)5-10(12-7)8-2-3-11-6-8;/h4-5,8,11H,2-3,6H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOHCAWKIRTDQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1)C2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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